molecular formula C8H8BNO3 B3232755 (1-Oxoisoindolin-5-YL)boronic acid CAS No. 1346526-56-4

(1-Oxoisoindolin-5-YL)boronic acid

Cat. No.: B3232755
CAS No.: 1346526-56-4
M. Wt: 176.97 g/mol
InChI Key: PHNVHDUWRDWRJL-UHFFFAOYSA-N
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Description

Historical Context of Organoboron Compounds in Organic Synthesis and Chemical Biology

The field of organoboron chemistry, which studies chemical compounds containing a carbon-to-boron bond, has its origins in the 19th century with the first preparation of an organoborane by Frankland in 1862. wikipedia.orgthieme.de However, it wasn't until the mid-20th century that the synthetic utility of these compounds began to be widely recognized. numberanalytics.com The pioneering work of Herbert C. Brown, particularly the discovery of the hydroboration reaction in 1956, was a watershed moment. thieme.de This reaction provided a straightforward method to generate organoboranes, which were found to be exceptionally versatile intermediates for a vast array of chemical transformations. thieme.denumberanalytics.com

The development of organoboron chemistry has led to the creation of landmark processes that have reshaped the landscape of organic synthesis. thieme.de Among the most significant is the Suzuki-Miyaura cross-coupling reaction, reported by Akira Suzuki in 1979. acs.org This reaction, which involves the coupling of an organoboron compound with an organic halide, has become an indispensable tool for forming carbon-carbon bonds. numberanalytics.comacs.org Its tolerance of a wide range of functional groups and high degree of control over stereochemistry have made it a go-to method in the synthesis of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.comacs.org

Beyond their utility as synthetic intermediates, organoboron compounds, particularly boronic acids, have gained tremendous attention in medicinal chemistry and chemical biology over the last few decades. acs.orgrsc.org The approval of bortezomib, a boronic acid-containing proteasome inhibitor, by the U.S. Food and Drug Administration in 2003 for cancer therapy, sparked a surge of interest in boronic acids as pharmacologically active agents. rsc.org This has led to extensive research into their applications as anticancer, antibacterial, and antiviral agents. numberanalytics.comrsc.org

Significance of Isoindolinone Motifs in Heterocyclic Chemistry

The isoindolinone skeleton is a prominent heterocyclic motif that has long attracted the attention of chemists. clockss.org This structural unit is frequently found in a variety of bioactive natural products and synthetic pharmaceuticals. clockss.org The inherent structural features of the isoindolinone core make it a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

The significance of the isoindolinone motif is underscored by its presence in compounds exhibiting a wide range of biological activities. clockss.org For instance, isoindolinone derivatives have been developed as anti-inflammatory agents, antibacterial compounds, and inhibitors of platelet aggregation. clockss.org Recent research has also highlighted their potential as antiviral agents, with some derivatives showing activity against the SARS-CoV-2 3CL protease. rsc.org

The synthesis of isoindolinones has been an active area of research, with numerous methods developed to construct this bicyclic system. organic-chemistry.org These methods range from classical cyclization reactions to modern transition-metal-catalyzed C-H functionalization and carbonylation reactions, reflecting the continued importance of this scaffold in the development of new chemical entities with potential therapeutic applications. organic-chemistry.org

Rationale for Research Focus on (1-Oxoisoindolin-5-YL)boronic Acid as a Hybrid Scaffold

The scientific interest in this compound stems from its unique structure as a hybrid molecule, combining the key features of both a boronic acid and an isoindolinone. This fusion creates a versatile chemical building block with significant potential in both synthetic and medicinal chemistry.

The boronic acid group at the 5-position of the isoindolinone core imparts functionalities characteristic of organoboron compounds. vulcanchem.com Primarily, it serves as an active participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. vulcanchem.com This allows for the straightforward construction of biaryl systems and the introduction of diverse molecular fragments, enabling the rapid generation of libraries of complex molecules for screening and development.

Simultaneously, the molecule retains the core isoindolinone scaffold, a structure known for its association with biological activity. clockss.org By using this compound as a starting material, chemists can design and synthesize novel isoindolinone derivatives with substituents at the 5-position that would be difficult to introduce through other synthetic routes. This strategic combination of a versatile chemical handle (the boronic acid) with a biologically relevant core (the isoindolinone) makes this compound a highly valuable tool for drug discovery and materials science research.

Properties

IUPAC Name

(1-oxo-2,3-dihydroisoindol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-7-2-1-6(9(12)13)3-5(7)4-10-8/h1-3,12-13H,4H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNVHDUWRDWRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)NC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Oxoisoindolin 5 Yl Boronic Acid and Its Derivatives

Precursor Synthesis and Functionalization for Boron Incorporation

The initial phase in the synthesis of (1-Oxoisoindolin-5-YL)boronic acid often involves the construction of a suitable isoindolinone precursor that is amenable to subsequent borylation. This requires careful consideration of stereochemistry and the strategic placement of functional groups.

Stereoselective Approaches to Isoindolinone Cores

The development of stereoselective methods to access chiral isoindolinone cores is of paramount importance, particularly for applications in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. rsc.orgnih.gov Various catalytic asymmetric methods have been devised to control the stereochemistry at the C3 position of the isoindolinone ring.

One notable approach involves the use of chiral phase-transfer catalysts in intramolecular aza-Michael reactions. scilit.comresearchgate.net This method allows for the enantioselective synthesis of 3-substituted isoindolinones. scilit.com Another powerful strategy employs Rhodium(III)-catalyzed chiral N-sulfinyl amide directed asymmetric [4 + 1] annulation of benzamides with acrylic esters. This reaction proceeds via an oxidative C–H olefination followed by an intramolecular aza-Michael addition, yielding diastereoisomeric chiral isoindolinones. rsc.org The chiral auxiliary can then be removed to afford the enantiomerically pure (S)-isoindolinones. rsc.org

Furthermore, chiral bifunctional organocatalysts, such as those derived from cinchona alkaloids, have been successfully utilized for the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates through a tandem aldol-cyclization-rearrangement reaction. nih.gov These catalysts can afford high yields and enantioselectivities without the need for recrystallization. nih.gov

Method Catalyst/Reagent Key Transformation Stereochemical Outcome
Intramolecular aza-Michael ReactionChiral Phase-Transfer Catalysts (e.g., Cinchoninium salts)Cyclization of an acyclic precursorEnantioselective
Asymmetric [4 + 1] AnnulationRh(III) complex with a chiral N-sulfinyl amide directing groupOxidative C–H olefination and intramolecular aza-Michael additionDiastereoselective, leading to enantiopure products after auxiliary removal
Tandem Aldol-Cyclization-RearrangementChiral Bifunctional Organocatalysts (e.g., Cinchona-derived ureas)Reaction of 2-formylarylnitriles and malonatesEnantioselective

Strategic Halogenation of Isoindolinone Scaffolds for Borylation

The introduction of a halogen atom, typically bromine or iodine, at the 5-position of the isoindolinone scaffold is a common and effective strategy to prepare the molecule for subsequent borylation, most notably through metal-catalyzed cross-coupling reactions like the Miyaura borylation. This functionalization relies on the principles of electrophilic aromatic substitution. wikipedia.org

For the halogenation of an isoindolinone ring, the choice of halogenating agent and reaction conditions is crucial to achieve the desired regioselectivity. The directing effects of the substituents on the aromatic ring will govern the position of halogenation. In the case of an unsubstituted isoindolinone, the amide group is an ortho-, para-director. However, the intricacies of the fused ring system can influence the outcome. To achieve substitution at the C5 position, careful optimization of the reaction conditions is necessary.

Common halogenating reagents for this purpose include:

Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for benzylic and allylic bromination, but in the presence of a Lewis acid or a strong protic acid, it can also effect aromatic bromination. Molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as FeBr₃ or AlBr₃ is a classic method for brominating aromatic rings. mt.commasterorganicchemistry.com

Iodination: N-Iodosuccinimide (NIS) can be used for iodination, often in the presence of an acid catalyst. A mixture of iodine and an oxidizing agent, such as nitric acid or iodic acid, can also generate a potent electrophilic iodine species for the iodination of aromatic compounds. wikipedia.org

The reaction conditions, including the solvent, temperature, and choice of catalyst, must be carefully controlled to favor substitution at the desired 5-position and to avoid side reactions.

Halogenation Reaction Reagent Catalyst/Conditions Purpose
BrominationN-Bromosuccinimide (NBS) or Bromine (Br₂)Lewis acid (e.g., FeBr₃, AlBr₃) or strong protic acidIntroduction of a bromine atom at the C5 position for subsequent borylation.
IodinationN-Iodosuccinimide (NIS) or Iodine (I₂)Acid catalyst or oxidizing agent (e.g., HNO₃, HIO₃)Introduction of an iodine atom at the C5 position, which is highly reactive in cross-coupling reactions.

Direct Borylation Strategies for this compound Formation

Direct borylation methods offer a more atom- and step-economical approach to the synthesis of arylboronic acids by directly converting a C–H bond into a C–B bond.

Metal-Catalyzed Direct C–H Borylation Approaches

Transition metal-catalyzed C–H borylation has emerged as a powerful tool for the synthesis of organoboron compounds. nih.gov Iridium and rhodium complexes are particularly effective for the direct borylation of arenes and heteroarenes. nih.govnih.govumich.edu The regioselectivity of these reactions is often governed by steric factors, with borylation typically occurring at the least hindered C–H bond. nih.gov

Rhodium-catalyzed C–H activation has also been extensively used for the synthesis and functionalization of isoindolinones. nih.govresearchgate.net While often employed for annulation reactions, similar catalytic systems could be adapted for direct borylation.

Directed Ortho-Metalation and Subsequent Borylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. baranlab.org The resulting aryllithium species can then be quenched with an electrophile, such as a trialkyl borate, to introduce a boronic ester group. wikipedia.org

For the synthesis of this compound, a directing group would need to be strategically placed on the isoindolinone scaffold. A common position for a DMG is on the nitrogen atom of the lactam. For example, an N-amido or N-carbamoyl group could potentially direct lithiation to the C7 position. To achieve borylation at the C5 position via a DoM strategy, a more complex substitution pattern or a directing group with a longer reach might be necessary, or a precursor with a directing group at the C4 or C6 position could be envisioned.

A related approach involves the lithiation of N'-benzyl-N,N-dimethylureas, which can then be treated with an electrophile and subsequently cyclize to form 3-substituted isoindolin-1-ones in a one-pot process. nih.govrsc.orgnih.gov This highlights the utility of lithiation in the synthesis of the isoindolinone core itself.

Electrochemical Borylation Methods for Organoboron Compounds

Electrochemical synthesis is gaining traction as a green and efficient alternative to traditional synthetic methods. researchgate.net Electrochemical borylation offers a metal- and oxidant-free approach to the synthesis of organoboron compounds. rsc.orgresearchgate.net

One common electrochemical method involves the reductive coupling of aryl halides with a trialkyl borate or pinacolborane. sciencemadness.orgelectrochem.org This approach would be applicable to a 5-halo-isoindolinone precursor, as described in section 2.1.2. The reaction is typically carried out in an undivided cell with a sacrificial anode (e.g., magnesium or aluminum). sciencemadness.org

More recently, methods for the direct electrochemical C–H borylation of arenes have been explored, although this area is still developing. These methods offer the potential for a more direct and sustainable synthesis of arylboronic acids. The application of such a method to the isoindolinone scaffold would require careful optimization of the electrochemical conditions to achieve the desired regioselectivity.

Convergent Synthesis via Coupling Reactions with Pre-Formed Boron Reagents

Convergent synthetic routes offer an efficient means to prepare this compound by constructing the molecule from key fragments. These methods typically involve the formation of the crucial carbon-boron bond late in the synthetic sequence, starting from a pre-formed isoindolinone halide.

The palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, known as the Miyaura borylation, is a premier method for synthesizing arylboronic acids and their esters. nih.gov This reaction is widely used due to its mild conditions and remarkable tolerance for a wide variety of functional groups, including amides, which is relevant for the isoindolinone core. nih.gov

The synthesis typically starts with a 5-halo-isoindolinone (e.g., 5-bromo-1-oxoisoindolinone). This precursor is reacted with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. The resulting product is the corresponding pinacol (B44631) boronate ester, which can be readily hydrolyzed to the desired boronic acid. A common catalytic system for this transformation is PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) with potassium acetate (B1210297) (KOAc) as the base. nih.gov The reaction is generally performed in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO). nih.gov

Table 1: Representative Conditions for Miyaura Borylation

ComponentExample Reagent/ConditionRole
Substrate 5-Bromo-1-oxoisoindolinoneAryl halide precursor
Boron Reagent Bis(pinacolato)diboron (B₂pin₂)Source of boron
Catalyst PdCl₂(dppf)Facilitates C-B bond formation
Base Potassium Acetate (KOAc)Activates the diboron reagent
Solvent Dimethyl Sulfoxide (DMSO)Anhydrous reaction medium
Temperature 80 °CTypical reaction temperature

A potential side reaction in this process is the Suzuki-Miyaura cross-coupling of the newly formed boronic ester with the starting aryl halide, leading to the formation of a biaryl dimer. nih.gov Careful control of reaction conditions and stoichiometry is necessary to minimize this undesired outcome.

An alternative classical approach involves the reaction of an organometallic intermediate with a trialkyl borate. This method begins with the same 5-halo-isoindolinone precursor, which is converted into a highly nucleophilic Grignard or organolithium reagent. google.commdpi.com

For the Grignard route, the halide is reacted with magnesium metal (Mg⁰) in an ethereal solvent like tetrahydrofuran (THF) to form the organomagnesium species. google.com In the organolithium route, the halide undergoes metal-halogen exchange, typically with an alkyllithium reagent such as tert-butyllithium at low temperatures. researchgate.net

The resulting organometallic compound is then treated with an electrophilic boron source, such as trimethyl borate or triisopropyl borate. This addition forms a boronate complex, which upon acidic aqueous workup, hydrolyzes to yield this compound. mdpi.com This method is powerful but can be less tolerant of sensitive functional groups compared to the palladium-catalyzed approach. nih.gov

Table 2: Comparison of Organometallic Routes to Arylboronic Acids

FeatureGrignard Reagent MethodOrganolithium Reagent Method
Precursor 5-Bromo- or 5-Iodo-isoindolinone5-Bromo- or 5-Iodo-isoindolinone
Metal Magnesium (Mg⁰)n-Butyllithium or t-Butyllithium
Boron Source Triisopropyl borate, Trimethyl borateTriisopropyl borate, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane researchgate.net
Solvent Tetrahydrofuran (THF)Tetrahydrofuran (THF)
Temperature Ambient to refluxLow temperatures (e.g., -78 °C)
Key Intermediate (1-Oxoisoindolin-5-yl)magnesium halide5-Lithio-1-oxoisoindolinone

Derivatization of the Isoindolinone Moiety Post-Borylation

Once the boronic acid functionality is installed on the isoindolinone scaffold, further modifications can be made to other parts of the molecule. The stability of the boronic acid or its ester derivative allows for a range of subsequent chemical transformations.

The boronic acid and its esters are robust functional groups that can withstand a variety of reaction conditions. This tolerance allows for synthetic flexibility, enabling modifications to the isoindolinone core without the need for a protecting group on the boron atom. The mild conditions often employed in modern synthetic chemistry, such as those for many palladium-catalyzed reactions, are generally compatible with the boronic acid moiety. rsc.org This compatibility is a key advantage, streamlining synthetic sequences by avoiding additional protection-deprotection steps.

The secondary amine within the isoindolinone lactam ring is a common site for derivatization. Selective N-alkylation or N-acylation can be achieved in the presence of the C5-boronic acid group. Standard protocols typically involve treating the N-H group with a suitable base to generate the corresponding anion, which then acts as a nucleophile.

For N-alkylation, a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) can be used to deprotonate the nitrogen, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl bromide). For N-acylation, which introduces groups like acetyl or benzoyl, an acyl chloride or anhydride is used, often in the presence of a non-nucleophilic base like triethylamine or pyridine. A related transformation is the protection of the nitrogen with groups like the tert-butoxycarbonyl (Boc) group, which can be accomplished using di-tert-butyl dicarbonate ((Boc)₂O). nih.gov

Table 3: Reagents for N-Functionalization of this compound

TransformationReagent ClassExample ReagentBase
N-Alkylation Alkyl HalideMethyl Iodide (CH₃I)NaH, K₂CO₃
N-Acylation Acyl HalideAcetyl Chloride (CH₃COCl)Triethylamine, Pyridine
N-Carbamoylation AnhydrideDi-tert-butyl dicarbonate ((Boc)₂O)Triethylamine

Further functionalization of the aromatic ring of this compound can be accomplished through electrophilic aromatic substitution (SEAr). wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the benzene (B151609) ring: the boronic acid group and the fused lactam ring.

The boronic acid group, B(OH)₂, is an electron-withdrawing and deactivating group, which directs incoming electrophiles to the meta position. lkouniv.ac.in Relative to the C5 position, this would direct substitution to C7. Conversely, the amide functionality of the isoindolinone ring is, on the whole, an activating, ortho, para-directing group due to the resonance donation of the nitrogen lone pair into the aromatic system. This would direct incoming electrophiles to the C4 and C6 positions.

The interplay of these competing effects determines the final position of substitution. The C4 and C6 positions are activated by the amide group, while the C7 position is the least deactivated by the boronic acid group. The precise outcome will depend on the specific electrophile and reaction conditions used. researchgate.net

Table 4: Potential Electrophilic Aromatic Substitution Reactions

ReactionElectrophile SourcePotential ElectrophileExpected Major Product(s)
Nitration HNO₃ / H₂SO₄NO₂⁺ (Nitronium ion) libretexts.org4-Nitro- and/or 6-Nitro- derivatives
Halogenation Br₂ / FeBr₃"Br⁺"4-Bromo- and/or 6-Bromo- derivatives
Sulfonation Fuming H₂SO₄ (SO₃)SO₃ libretexts.org4-Sulfonic acid and/or 6-Sulfonic acid derivatives
Friedel-Crafts Acylation RCOCl / AlCl₃RCO⁺ (Acylium ion) lkouniv.ac.in4-Acyl- and/or 6-Acyl- derivatives

Solid-Phase Synthesis and Immobilization Techniques for Boronic Acids

Solid-phase synthesis offers a powerful and efficient alternative to traditional solution-phase methods for the synthesis and derivatization of boronic acids like this compound. acs.orgacs.org The core principle involves the reversible immobilization of the boronic acid moiety onto an insoluble polymer support, which simplifies purification by allowing excess reagents and by-products to be washed away after each reaction step. acs.orglsu.edu This approach is particularly advantageous for constructing combinatorial libraries and complex molecules, as it can be automated and avoids tedious purification processes like chromatography. acs.orgacs.org

The key to a successful solid-phase strategy lies in the selection of an appropriate resin and a linker that allows for stable anchoring of the boronic acid during synthesis and its clean cleavage upon completion. lsu.edu Several effective techniques have been developed for the immobilization of arylboronic acids, which are directly applicable to this compound.

Immobilization via Diol-Containing Resins

One widely used method involves the reaction of the boronic acid with a resin functionalized with a 1,2- or 1,3-diol, such as 1-glycerol polystyrene resin. acs.orgnih.govnih.govrsc.org The boronic acid group of a compound like this compound reversibly forms a stable five- or six-membered cyclic boronic ester with the diol on the solid support. This immobilization is typically performed under anhydrous conditions to drive the esterification equilibrium towards the polymer-bound state.

This technique is notably compatible with standard Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. acs.orgnih.govresearchgate.net This allows for the construction of complex peptide derivatives where this compound serves as the C-terminal residue. The final peptide-boronic acid can be cleaved from the resin under mild hydrolytic conditions. nih.gov

Immobilization via Diethanolamine-Functionalized Resins

Another robust method utilizes resins functionalized with N,N-diethanolamine, most commonly N,N-diethanolaminomethyl polystyrene (DEAM-PS). acs.orgnih.gov Boronic acids react rapidly with the diethanolamine anchor to form a stable bicyclic diethanolamine boronate. acs.orgnih.gov This immobilization can be achieved within minutes at room temperature by simply stirring the boronic acid with the resin in an anhydrous solvent. acs.orgnih.gov

An advantage of the DEAM-PS resin is that the immobilization does not require exhaustive water removal, simplifying the procedure. acs.orgnih.gov The resulting resin-bound boronic acid is stable enough to undergo various chemical transformations on other parts of the molecule. acs.orgnih.gov Cleavage of the boronic acid from the DEAM-PS support is typically accomplished through hydrolysis, requiring a large excess of water to shift the equilibrium towards the release of the free boronic acid. acs.orgnih.gov This resin system has been used for a variety of subsequent reactions, including Suzuki cross-coupling and borono-Mannich reactions, demonstrating its versatility. nih.gov

Below is an interactive data table summarizing and comparing these two common immobilization techniques.

Table 1. Comparison of Solid-Phase Immobilization Techniques for Arylboronic Acids

Feature Diol-Based Resin (e.g., 1-Glycerol Polystyrene) Diethanolamine-Based Resin (e.g., DEAM-PS)
Functional Group 1,2- or 1,3-diol N,N-diethanolamine
Linkage Formed Cyclic Boronic Ester Bicyclic Diethanolamine Boronate
Immobilization Conditions Anhydrous solvents, room temperature Anhydrous solvents, room temperature, rapid reaction acs.orgnih.gov
Key Advantage Compatibility with standard Fmoc-SPPS acs.orgnih.govresearchgate.net Facile immobilization without exhaustive drying acs.orgnih.gov
Cleavage Conditions Mild hydrolysis Hydrolysis with a large excess of water acs.orgnih.gov

| Applicable Reactions | Peptide synthesis, general derivatization nih.gov | Suzuki coupling, Ugi reactions, amidation acs.orgnih.gov |

Research Findings Summary

Detailed studies have demonstrated the efficacy of these solid-phase approaches. For instance, the synthesis of C-terminal peptide-boronic acids on 1-glycerol polystyrene resin has been shown to proceed in high yields without the need for additional purification steps after cleavage. acs.orgnih.gov Similarly, the use of DEAM-PS resin has been established as a universal support for immobilizing a wide array of functionalized boronic acids, enabling their subsequent derivatization into amines, amides, and ureas in good to excellent yields. acs.orgnih.gov These established methodologies provide a clear and validated pathway for the solid-phase synthesis and derivatization of this compound.

Table 2. Chemical Compounds Mentioned

Compound Name
This compound
1-Glycerol Polystyrene
N,N-diethanolaminomethyl polystyrene (DEAM-PS)

Reactivity and Chemical Transformations of 1 Oxoisoindolin 5 Yl Boronic Acid

Carbon-Carbon Bond Forming Reactions

The primary application of (1-Oxoisoindolin-5-YL)boronic acid in organic synthesis is as a nucleophilic partner in reactions that form new carbon-carbon bonds, attaching the 1-oxoisoindolin-5-yl moiety to other molecular scaffolds.

Palladium-catalyzed cross-coupling reactions are the most documented and significant transformations for this compound, providing a powerful method for creating biaryl and vinyl-substituted isoindolinone structures.

The Suzuki-Miyaura reaction stands as the cornerstone of the synthetic utility of this compound. researchgate.netntu.edu.sg This reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or pseudohalide) in the presence of a base. researchgate.net The general mechanism proceeds through a catalytic cycle involving oxidative addition of the halide to a Pd(0) species, transmetalation with the boronate, and reductive elimination to yield the final product and regenerate the catalyst. researchgate.netntu.edu.sg

Arylation:

The arylation of various heterocyclic and aromatic halides with this compound is a key step in the synthesis of complex molecules, including potent enzyme inhibitors. A specific application is found in the synthesis of biaryl derivatives investigated as potential therapeutics. google.com In a documented example, this compound was successfully coupled with a substituted bromopyridine derivative to furnish a complex biaryl product. google.com The reaction was conducted under microwave irradiation at an elevated temperature, utilizing a classic palladium catalyst and an inorganic base in a mixed aqueous-organic solvent system. google.com

Table 1: Example of Suzuki-Miyaura Arylation with this compound

Aryl Halide Catalyst Base Solvent Conditions Product Ref
6-bromo-3-(2-methoxy-4-morpholinophenyl)- clinicaldigest.orgbeilstein-journals.orggoogle.comtriazolo[4,3-a]pyridine Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane/Water 130 °C, 2 h, Microwave 3-(2-methoxy-4-morpholinophenyl)-6-(1-oxoisoindolin-5-yl)- clinicaldigest.orgbeilstein-journals.orggoogle.comtriazolo[4,3-a]pyridine google.com

Alkenylation:

While the Suzuki-Miyaura reaction is broadly applicable to both arylation and alkenylation, specific examples detailing the alkenylation of vinyl halides with this compound were not found in a review of the current scientific and patent literature.

While the Suzuki-Miyaura coupling is the most prominent reaction for this boronic acid, other palladium-catalyzed cross-coupling reactions are theoretically possible but less documented for this specific substrate.

Stille Coupling: The Stille reaction couples organotin compounds with organic halides. researchgate.net While a versatile C-C bond-forming reaction, no specific examples of this compound being converted to an organostannane and used in a subsequent Stille coupling have been reported in the literature. Conversely, studies on the related isoquinolinone scaffold have shown that Stille couplings can be performed on halo-derivatives of the protected lactam, suggesting the potential for the isoindolinone moiety to participate in such reactions. acs.org

Sonogashira Coupling: The Sonogashira reaction is a powerful method for coupling terminal alkynes with aryl or vinyl halides. google.comepo.org For this compound to participate, it would typically be converted first into the corresponding 5-halo-1-oxoisoindoline. A direct coupling of the boronic acid itself in an "inverse Sonogashira" reaction is also a known transformation, but no specific instances involving this compound have been documented. googleapis.com

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. google.com This would require the conversion of this compound to the corresponding organozinc reagent. A review of the scientific literature did not yield any specific examples of this transformation or subsequent Negishi coupling for this compound.

The palladium- or rhodium-catalyzed 1,4-conjugate addition of arylboronic acids to α,β-unsaturated systems like enones is a well-established method for forming carbon-carbon bonds. clinicaldigest.orgbeilstein-journals.org This reaction typically provides β-aryl ketones or related structures. Despite the general applicability of this reaction, a thorough search of the chemical literature and patent databases did not reveal any specific examples where this compound has been used as the nucleophilic partner in a conjugate addition reaction.

Homologation reactions of boronic acids, such as the Matteson homologation, involve the insertion of a single carbon atom to extend the carbon chain, typically yielding benzylboronic esters from arylboronic acids. google.commaastrichtuniversity.nl These reactions provide access to a different class of synthetic intermediates. However, a review of the literature did not uncover any published examples of homologation reactions being performed on this compound.

Arylboronic acids can serve as precursors to aryl radicals under oxidative conditions, often mediated by metal salts like manganese(III) acetate (B1210297) or through photoredox catalysis. These radicals can then participate in a variety of transformations, including additions to olefins or intramolecular cyclizations. A search of the scientific literature found no specific examples of this compound being used as an aryl radical precursor in such reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Carbon-Heteroatom Bond Forming Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam coupling, is a copper-catalyzed cross-coupling reaction that forms a bond between an arylboronic acid and a nucleophile, typically an amine (N-H) or an alcohol (O-H), to yield secondary aryl amines or aryl ethers, respectively. wikipedia.org This reaction is advantageous as it can often be performed under mild conditions, at room temperature, and open to the air, offering a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig coupling. wikipedia.orgorganic-chemistry.org

The general mechanism involves the formation of a copper-aryl complex. A copper(III)-aryl-amide or copper(III)-aryl-alkoxide intermediate is proposed to undergo reductive elimination to furnish the desired C-N or C-O bond and regenerate a Cu(I) species, which is then re-oxidized to Cu(II) to continue the catalytic cycle. wikipedia.orgnih.gov The presence of oxygen in the air can facilitate the re-oxidation of the copper catalyst. organic-chemistry.org

While direct experimental studies on the Chan-Lam coupling of this compound are not extensively detailed in the provided search results, its structure as an arylboronic acid suggests it would be a competent substrate in such transformations. The isoindolinone ring system is a common scaffold in pharmacologically active molecules. The reactivity of the boronic acid can be influenced by the electronic nature of the isoindolinone substituent.

Amination and Oxygenation:

In the context of amination, this compound would be expected to react with a wide range of primary and secondary amines, as well as anilines and other N-H containing compounds, in the presence of a copper catalyst. organic-chemistry.org Similarly, for oxygenation reactions, phenols and other alcohols would serve as suitable coupling partners. The reaction conditions, including the choice of copper source (e.g., Cu(OAc)₂, CuSO₄), ligand, base, and solvent, would be critical for optimizing the yield of the resulting N-arylated or O-arylated isoindolinone product. Research on related arylboronic acids has shown that additives like boric acid can enhance reaction efficiency by mitigating side reactions such as protodeboronation. nih.govorganic-chemistry.org

A representative, generalized scheme for the Chan-Lam amination of this compound is presented below.

Table 1: Generalized Conditions for Chan-Lam Amination

ParameterTypical Condition
Boronic Acid This compound
Amine Alkylamines, Anilines
Catalyst Cu(OAc)₂ (10-20 mol%)
Ligand Pyridine, DMAP (optional)
Base Et₃N, K₂CO₃ (optional)
Solvent CH₂Cl₂, Toluene, or MeOH
Temperature Room Temperature to 50 °C
Atmosphere Air

Reversible Covalent Interactions of the Boronic Acid Moiety

A hallmark of boronic acid chemistry is the ability to form reversible covalent bonds with diols and other Lewis bases. nih.gov This property is central to their use in chemical sensors, drug delivery systems, and self-healing materials. nih.govnih.gov

This compound, like other boronic acids, readily reacts with 1,2- and 1,3-diols to form cyclic boronate esters. nih.gov This reaction is an equilibrium process, and the stability of the resulting five- or six-membered ring is a key factor. wikipedia.org The formation of the boronate ester is typically favored in aqueous media and is pH-dependent. nih.govresearchgate.net The reaction involves the condensation of the boronic acid with the diol, releasing a molecule of water. nih.gov

The Lewis acidity of the boron atom in the boronic acid is a crucial determinant of its reactivity towards diols. The electron-withdrawing nature of the isoindolinone ring in this compound is expected to increase the Lewis acidity of the boron center. This, in turn, can lower the pKa of the boronic acid, facilitating boronate ester formation at or near physiological pH. nih.gov This characteristic is highly desirable for biological applications. The stability of the formed boronate ester is also influenced by the structure of the diol, with catechols and certain sugars forming particularly stable complexes. nih.gov

Table 2: Representative Diols for Boronate Ester Formation

Diol/Polyol SubstrateResulting Boronate Ester StructureKey Features
Catechol5-membered dioxaborolaneHigh stability due to aromaticity
Ethylene Glycol5-membered dioxaborolaneSimple, fundamental interaction
Glucose5- or 6-membered ringForms complexes with specific stereochemistry
Glycerol5- or 6-membered ringCan form cross-linked networks

The empty p-orbital of the boron atom in this compound makes it a Lewis acid, capable of accepting a pair of electrons from a Lewis base. nih.govnih.gov This interaction can lead to the formation of a tetrahedral boronate species.

Interactions with Amino Acids:

Boronic acids are known to interact with certain amino acid residues, particularly those with nucleophilic side chains such as serine (hydroxyl group), histidine (imidazole nitrogen), and lysine (B10760008) (amino group). nih.gov This interaction is the basis for the development of many boronic acid-based enzyme inhibitors, where the boronic acid mimics the tetrahedral transition state of peptide bond hydrolysis. nih.gov For this compound, this reactivity could be exploited to design targeted inhibitors for specific proteins where these amino acids are present in the active site. The isoindolinone scaffold can provide additional non-covalent interactions, enhancing binding affinity and selectivity.

Interactions with Hydroxamic Acids:

While direct studies on the interaction between this compound and hydroxamic acids are not prevalent in the provided search results, the general principles of Lewis acid-base chemistry suggest a potential interaction. Hydroxamic acids possess nucleophilic oxygen and nitrogen atoms that could coordinate with the Lewis acidic boron center. This type of interaction could be relevant in the design of novel chemical probes or dual-function inhibitors.

Table 3: Lewis Basic Functional Groups and Their Interaction with Boronic Acids

Lewis Base Functional GroupExample MoleculeNature of Interaction
Hydroxyl (in a diol context)Serine, GlucoseReversible covalent boronate ester
AmineLysineDative bond formation
ImidazoleHistidineDative bond formation
Hydroxamate-Potential dative bond formation

Advanced Applications in Chemical Research and Scaffold Development

Design and Synthesis of Diversified (1-Oxoisoindolin-5-YL)boronic Acid Libraries

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of compounds to identify new therapeutic leads. The this compound scaffold is well-suited for this purpose due to its synthetic tractability. The boronic acid moiety is exceptionally versatile, most notably for its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the straightforward introduction of a wide range of aryl and vinyl substituents. wikipedia.orgresearchgate.net

The commercially available pinacol (B44631) ester form of the compound, this compound pinacol ester, is particularly useful for library synthesis as it is more stable and amenable to various reaction conditions. frontierspecialtychemicals.com Researchers can leverage this building block to create large, diversified libraries by varying the substituents on the isoindolinone nitrogen and by functionalizing the boronic acid group. For instance, following a Suzuki coupling, further modifications can be performed on the newly introduced group. This approach has been used to generate libraries of other complex heterocyclic compounds, such as di-arylated 1,2,4-triazoles, starting from boronic acid precursors. nih.gov Similarly, a library of boron-containing heterocycles was synthesized to screen for potential PARP inhibitors, demonstrating the feasibility of creating focused libraries around a boron-containing core. umanitoba.ca

Table 1: Potential Diversification Points of this compound

Position of ModificationType of ReactionPotential Diversity Elements
Isoindolinone Nitrogen (N-2)Alkylation, Acylation, ArylationAlkyl chains, aromatic rings, heterocyclic systems
Boronic Acid (C-5)Suzuki-Miyaura CouplingAryl groups, heteroaryl groups, vinyl groups
Boronic Acid (B-OH)EsterificationDiols (e.g., pinacol), for stability and purification

Exploration as Chemical Probes for Molecular Recognition

Boronic acids are widely used as chemical probes for molecular recognition, primarily due to their ability to form reversible covalent complexes with molecules that have 1,2- or 1,3-diol functionalities. wikipedia.orgnih.gov This interaction is fundamental to the detection of saccharides, which are ubiquitous in biological systems. nih.gov

Derivatives of this compound can be engineered as specialized chemical probes. By attaching a reporter group, such as a fluorophore, to the isoindolinone scaffold, a probe can be created that signals the binding of a target diol-containing molecule through changes in its spectroscopic properties. frontiersin.org Such probes have been designed for various applications, from quantifying saccharides to labeling and detecting bacteria, which have a saccharide-rich peptidoglycan layer on their cell surface. nih.gov

The design of these probes can be highly sophisticated. For example, some probes are designed to accumulate in specific cellular organelles to allow for site-specific detection of analytes. frontiersin.org The isoindolinone scaffold provides a stable and synthetically accessible platform onto which both the boronic acid recognition element and other functional moieties (like targeting ligands or fluorophores) can be installed.

Involvement in Mechanistic Studies of Enzyme Inhibition (from a chemical interaction perspective)

The boronic acid moiety is a well-established "warhead" for designing enzyme inhibitors, particularly for serine proteases and other hydrolases. wikipedia.org The fusion of this warhead with the 1-isoindolinone scaffold, which itself is present in inhibitors of key enzymes like PARP, makes this compound a highly promising starting point for developing new inhibitors. umanitoba.caacs.orgselleckchem.com

A primary mechanism of inhibition by boronic acids is their ability to act as transition-state analogs. nih.gov In the active site of a serine hydrolase, the electrophilic boron atom is attacked by the nucleophilic hydroxyl group of a catalytic serine residue. This forms a stable, tetrahedral boronate adduct. nih.gov This tetrahedral intermediate closely mimics the geometry of the transient, high-energy transition state of substrate hydrolysis, allowing the inhibitor to bind with high affinity. nih.gov This strategy has led to the development of a class of inhibitors known as Boronic Acid Transition State Inhibitors (BATSIs), which are potent against various enzymes, including bacterial β-lactamases. nih.gov

A key advantage of boronic acid-based inhibitors is the reversible nature of the covalent bond they form with the target enzyme. nih.gov Unlike irreversible inhibitors that permanently deactivate the enzyme and can lead to off-target toxicity, reversible covalent inhibitors can dissociate from the target. nih.gov This dynamic interaction can provide a prolonged duration of action while minimizing the risks associated with permanent protein modification. nih.govyoutube.com This approach has been successfully used in several FDA-approved drugs, including the proteasome inhibitor bortezomib. nih.gov The interaction between a boronic acid and a catalytic serine is a prime example of this reversible covalent mechanism. nih.gov The development of reversible covalent inhibitors is a growing area of research, with various electrophilic warheads being explored to target both cysteine and non-cysteine residues. nih.govyoutube.com

Table 2: Enzymes Targeted by Boronic Acid-Based Inhibitors

Enzyme ClassTarget ResidueExample Inhibitor Class
Serine ProteasesSerineProteasome inhibitors (e.g., Bortezomib)
β-LactamasesSerineBoronic Acid Transition State Inhibitors (BATSIs)
Penicillin-Binding ProteinsSerine, Lysine (B10760008)Boronic acid derivatives
PhosphodiesterasesN/ACrisaborole

Development of Bioconjugation Strategies Utilizing Boronic Acids

Bioconjugation, the process of linking molecules to biomolecules like proteins, is essential for creating advanced therapeutics and research tools. Boronic acids offer unique and versatile strategies for bioconjugation due to their specific reactivity. nih.gov

One common strategy involves the reaction of boronic acids with diols present in glycoproteins. nih.gov This can be used to selectively label or capture specific proteins. Another powerful technique is the reaction between boronic acids and salicylhydroxamic acids (SHA), which forms a stable conjugate under physiological conditions but can be reversed by certain stimuli, such as reactive oxygen species. nih.gov Furthermore, boronic acids can be used in metal-catalyzed reactions to achieve site-selective arylation of specific amino acid residues, such as cysteine or the N-terminus of a peptide. nih.gov

The this compound molecule can serve as a bioconjugation reagent to attach the bioactive isoindolinone scaffold to a protein of interest. This could be used to improve the protein's therapeutic properties or to create a tool for studying the protein's function.

Scaffold Engineering for Targeted Molecular Delivery Research

Targeted delivery aims to concentrate a therapeutic agent at the site of disease, increasing efficacy and reducing side effects. The unique properties of both the isoindolinone scaffold and the boronic acid group can be harnessed for this purpose. The isoindolinone core is a feature of numerous compounds with anticancer activity, making it a relevant payload or scaffold component. acs.org

Boronic acids can function as targeting ligands. Many cancer cells overexpress sialic acids, a type of diol-containing sugar, on their surface. Phenylboronic acid-functionalized nanoparticles have been shown to target these cancer cells through the formation of boronate esters with the surface sialic acids. odu.edu Therefore, a molecule like this compound could be incorporated into larger drug delivery systems, such as nanoparticles or polymers, to direct them specifically to tumor tissues. nih.govodu.edu This dual-functionality—a bioactive core and a targeting moiety—makes it an attractive scaffold for engineering advanced drug delivery vehicles.

Analytical and Spectroscopic Characterization of 1 Oxoisoindolin 5 Yl Boronic Acid Reactions

Techniques for Reaction Monitoring and Product Purity Assessment

The monitoring of chemical reactions and the assessment of product purity are fundamental aspects of synthetic chemistry. For reactions involving (1-oxoisoindolin-5-yl)boronic acid, a combination of chromatographic and spectroscopic methods is typically employed.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both reaction monitoring and purity assessment. nih.gov In the context of boronic acid reactions, such as the widely used Suzuki-Miyaura coupling, HPLC allows for the separation and quantification of starting materials, intermediates, and final products. nih.gov The choice of column and mobile phase is critical. For instance, reversed-phase HPLC using a C18 column with a water/acetonitrile or water/methanol (B129727) gradient is common. scirp.org The use of columns with low silanol (B1196071) activity, such as the XTerra MS C18, can minimize on-column hydrolysis of boronate esters, which are common derivatives of boronic acids. sciex.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring and structural elucidation. ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. harvard.edu For boronic acid derivatives, ¹¹B NMR spectroscopy is particularly informative, as the chemical shift of the boron atom is sensitive to its coordination environment, allowing for the differentiation between the trigonal planar boronic acid and the tetrahedral boronate species. nih.govdiva-portal.org This can be especially useful for studying reaction equilibria and kinetics.

Thin-Layer Chromatography (TLC) offers a rapid and simple method for qualitative reaction monitoring. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the progress of the reaction can be visualized under UV light or with a suitable staining agent.

Differential Scanning Calorimetry (DSC) can be utilized to determine the purity of an isolated compound by measuring the heat flow associated with its melting transition. nih.gov Impurities will typically broaden the melting peak and lower the melting point.

Table 1: Spectroscopic Data for a Representative Boronic Acid Derivative

Technique Data Type Observed Values Reference
¹H NMRChemical Shift (δ)7.38–7.11 (m, 4H), 6.44 (s, 1H), 5.23 (t, J = 5.9 Hz, 1H), 3.96 (d, J = 8.8 Hz, 1H), 3.87 (s, 1H), 3.71 (d, J = 9.5 Hz, 1H), 3.60 (dd, J = 5.8, 1.9 Hz, 2H), 3.45 (d, J = 8.8 Hz, 1H), 3.32 (s, 1H), 3.09 (d, J = 9.5 Hz, 1H), 1.68 (s, 3H) frontierspecialtychemicals.com
¹³C NMRChemical Shift (δ)146.11, 128.88, 128.02, 127.06, 121.59, 100.43, 71.69, 70.91, 66.84, 61.34, 25.39 frontierspecialtychemicals.com
¹¹B NMRChemical Shift (δ)13.02 frontierspecialtychemicals.com
HRMS (DART-TOF)m/z[M - H]⁻ calcd for C₁₂H₁₅BNO₄⁻, 248.1100; found, 248.1286 frontierspecialtychemicals.com

Note: The data presented is for a representative boronic acid derivative and serves to illustrate the type of information obtained from these techniques.

Mass Spectrometry Applications in Derivatization Studies

Mass spectrometry (MS) is an indispensable tool for the characterization of this compound derivatives, providing information on molecular weight and structure.

Derivatization is often employed to enhance the volatility and ionization efficiency of analytes for MS analysis. Boronic acids, including this compound, can be derivatized to form boronate esters. These esters are generally more stable and amenable to analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

In LC-MS, electrospray ionization (ESI) is a common ionization technique. Boronic acid derivatives can be analyzed in either positive or negative ion mode. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a compound. frontierspecialtychemicals.com

Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting a selected ion and analyzing the resulting fragment ions. This fragmentation pattern can serve as a fingerprint for the compound and help in its identification.

Table 2: LC-MS/MS Parameters for the Analysis of Boronic Acids

Parameter Condition Reference
Ionization ModeElectrospray Ionization (ESI), Negative scirp.org
Acquisition ModeMultiple Reaction Monitoring (MRM) sciex.com
Mobile Phase A0.1% Ammonia in Water scirp.org
Mobile Phase B100% Acetonitrile scirp.org
Flow Rate0.25 mL/min scirp.org
ColumnAgilent Poroshell HPH C18 (150 x 4.6 mm, 2.7 µm) scirp.org

Note: These parameters are for the analysis of genotoxic boronic acid impurities and are illustrative of a typical LC-MS/MS method.

Chromatographic Methods for Complex Mixture Analysis

The analysis of complex mixtures resulting from reactions of this compound requires robust chromatographic methods to separate the various components.

As mentioned, reversed-phase HPLC is a primary technique. The development of an effective HPLC method involves the screening of different columns and mobile phase conditions to achieve optimal separation. researchgate.net Factors such as pH, organic modifier, and buffer concentration can significantly impact the retention and peak shape of boronic acids and their derivatives. researchgate.net For instance, at high pH, some boronic acids may be less retained, while others may show improved retention depending on their specific chemical properties. researchgate.net

The challenge of on-column hydrolysis of boronate esters can be addressed by using aprotic diluents for sample preparation and selecting appropriate HPLC columns and mobile phase conditions. researchgate.net Columns with end-capping to reduce the number of free silanol groups are often preferred.

Two-dimensional liquid chromatography (2D-LC) is an advanced technique that can be employed for the analysis of particularly complex samples. researchgate.net In one common setup, a boronic acid affinity column can be used in the first dimension to selectively retain boronic acid-containing compounds, which are then transferred to a second dimension reversed-phase column for further separation and analysis by MS/MS. researchgate.net

Table 3: HPLC Method Development Considerations for Boronic Acids

Parameter Consideration Reference
Column Selection Screen various stationary phases (e.g., C18, Phenyl-Hexyl) to optimize selectivity. Columns with low silanol activity are preferred to minimize hydrolysis of boronate esters. researchgate.netresearchgate.net
Mobile Phase pH pH can significantly affect the retention of boronic acids. Low pH often leads to better retention for many boronic acids. researchgate.net
Organic Modifier Acetonitrile and methanol are common organic modifiers. The choice can influence selectivity. scirp.org
Sample Diluent Use of aprotic solvents (e.g., acetonitrile, THF) can prevent hydrolysis of boronate esters prior to injection. researchgate.net
Detection UV detection is common. For compounds lacking a strong chromophore, derivatization or alternative detectors like evaporative light scattering detectors (ELSD) or mass spectrometers are used. nih.gov

Computational and Theoretical Investigations of 1 Oxoisoindolin 5 Yl Boronic Acid

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules like (1-Oxoisoindolin-5-YL)boronic acid. These methods can predict a variety of molecular properties that govern the compound's behavior.

For the isoindolinone core, DFT studies on related derivatives have been used to understand their chemical reactivity and stability. nih.gov For instance, calculations can reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The carbonyl group of the isoindolinone ring is an electron-withdrawing group, which influences the electronic environment of the fused benzene (B151609) ring.

The boronic acid group is also a subject of extensive computational study. DFT calculations are used to determine key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap generally suggests higher reactivity.

Furthermore, quantum chemical calculations can predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which are invaluable for the structural characterization of newly synthesized compounds. nih.gov For this compound, these calculations would help to confirm its structure and provide a deeper understanding of its electronic properties.

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives (Illustrative Example)

Derivative HOMO (eV) LUMO (eV) Energy Gap (eV) Dipole Moment (Debye)
Phenylboronic acid -6.5 -1.2 5.3 2.1
4-Methoxyphenylboronic acid -6.1 -1.0 5.1 2.8
4-Nitrophenylboronic acid -7.2 -2.5 4.7 4.5

Note: This table is for illustrative purposes and shows general trends observed in substituted phenylboronic acids. Actual values for this compound would require specific calculations.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating reaction mechanisms at a molecular level, providing insights that are often difficult to obtain through experimental means alone. For this compound, a key reaction of interest is the Suzuki-Miyaura cross-coupling, a widely used method for forming carbon-carbon bonds.

Theoretical studies on the Suzuki-Miyaura reaction have detailed the catalytic cycle involving a palladium catalyst. nih.govlibretexts.org This cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Computational modeling can be used to calculate the energy profiles of these steps, identifying the transition states and intermediates. nih.govacs.org The nature of the arylboronic acid, including its substituents, can significantly influence the kinetics and thermodynamics of the transmetalation step. nih.gov

For this compound, the isoindolinone moiety would act as a substituent on the phenylboronic acid, and its electronic and steric effects on the reaction mechanism could be computationally explored. Such studies would help in optimizing reaction conditions to improve yields and selectivity.

Furthermore, computational investigations can shed light on other potential reactions, such as the formation of boronate esters through reaction with diols. The mechanism of this reversible reaction is of great interest for applications in sensing and dynamic covalent chemistry. acs.org

Prediction of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties.

For isoindolinone derivatives, QSAR studies have been successfully employed to develop models that predict their inhibitory activity against various biological targets, such as p53-MDM2 and protein kinases. nih.govnih.govjapsonline.com These models use calculated molecular descriptors, which are numerical representations of the chemical structure, to build a mathematical relationship with the observed activity. Such descriptors can include electronic, steric, and hydrophobic parameters.

In the context of this compound, QSAR models could be developed to predict its reactivity in various chemical transformations or its potential biological activities. By comparing its calculated descriptors with those of known compounds, it is possible to hypothesize its behavior. For instance, the pKa of the boronic acid group is a critical parameter for its reactivity, and computational methods have been developed to predict this value for a range of arylboronic acids. mdpi.com

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

Descriptor Type Examples Information Provided
Electronic HOMO/LUMO energies, Dipole moment, Partial charges Electron distribution, reactivity, polarity
Steric Molecular volume, Surface area, Molar refractivity Size and shape of the molecule
Hydrophobic LogP (octanol-water partition coefficient) Lipophilicity, membrane permeability
Topological Connectivity indices, Wiener index Molecular branching and connectivity

Molecular Modeling for Ligand-Target Interaction Hypotheses (Chemical Perspective)

Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is a cornerstone of modern drug discovery and materials science. nih.govnih.govnumberanalytics.com These techniques are used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein.

The isoindolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a number of biologically active compounds. ontosight.aiontosight.ai Molecular docking studies on various isoindolinone derivatives have revealed their potential to bind to the active sites of enzymes like PI3Kγ and CDK7. nih.govnih.gov These studies provide hypotheses about the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. core.ac.uk

The boronic acid group is also known to form unique interactions with biological targets. It can form reversible covalent bonds with serine, threonine, or lysine (B10760008) residues in an enzyme's active site, making boronic acid-containing compounds potent enzyme inhibitors. mdpi.comnih.gov Molecular modeling has been instrumental in understanding these interactions and in the design of boronic acid-based drugs. nih.govnih.gov

For this compound, molecular docking studies could be performed against a variety of protein targets to generate hypotheses about its potential biological activity. These in silico experiments would guide further experimental validation. MD simulations could then be used to study the stability of the predicted ligand-protein complexes over time, providing a more dynamic picture of the binding event. biointerfaceresearch.com

Table 3: Intermolecular Interactions in Ligand-Target Binding

Interaction Type Description
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Covalent Bonding A chemical bond that involves the sharing of electron pairs between atoms. In the case of boronic acids, this can be a reversible interaction with active site residues.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.

Future Research Trajectories for 1 Oxoisoindolin 5 Yl Boronic Acid Chemistry

Development of Green Chemistry Approaches for Synthesis

The synthesis of (1-Oxoisoindolin-5-YL)boronic acid and its derivatives is a critical area for the application of green chemistry principles. Future research will likely focus on developing more environmentally benign and cost-effective synthetic routes.

Key Research Thrusts:

Inexpensive and Sustainable Reagents: A significant advancement would be the replacement of expensive or hazardous reagents with more sustainable alternatives. For instance, the development of methods that utilize inexpensive in situ protection of reactive functional groups, such as the use of trimethylsilyl (B98337) chloride (TMSCl) for amine protection, can reduce costs and waste. researchgate.net

One-Pot and Protecting-Group-Free Syntheses: Designing synthetic sequences that minimize the number of steps and avoid the use of protecting groups is a core tenet of green chemistry. A one-step, protecting-group-free approach to synthesize boronic acids from corresponding halides would be a significant achievement. researchgate.net

Water-Based and Solvent-Free Reactions: Exploring the use of water as a solvent or developing solvent-free reaction conditions will be crucial. This not only reduces the environmental impact of organic solvents but can also simplify product isolation, particularly for water-soluble compounds like boronic acids. researchgate.net

Energy Efficiency: The use of microwave irradiation or other energy-efficient heating methods can significantly reduce reaction times and energy consumption compared to conventional heating.

Table 1: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional SynthesisGreen Synthesis Approach
Reagents Often rely on expensive and hazardous materials.Employs inexpensive, readily available, and less toxic reagents. researchgate.net
Protecting Groups Frequently require protection and deprotection steps.Aims for protecting-group-free synthesis. researchgate.net
Solvents Typically uses volatile organic solvents.Utilizes water or solvent-free conditions. researchgate.net
Energy Often requires prolonged heating.Employs energy-efficient methods like microwave heating.
Overall Process Multi-step, generating significant waste.One-pot or streamlined processes with higher atom economy. researchgate.net

Expansion of Metal-Free Transformation Methodologies

While palladium-catalyzed cross-coupling reactions are a cornerstone of boronic acid chemistry, the development of metal-free alternatives is a growing area of interest to circumvent issues of metal contamination in final products, particularly for pharmaceutical applications.

Future Directions:

Organocatalysis: The use of small organic molecules as catalysts for transformations of this compound presents a promising metal-free strategy.

Flow Chemistry: Implementing flow processes for the synthesis and transformation of this boronic acid can offer better control over reaction parameters, improved safety, and easier scalability, all while potentially reducing the need for metal catalysts. cam.ac.uk

Novel Activation Methods: Research into new ways to activate the boronic acid moiety without the use of transition metals will be a key focus.

Integration into Photoredox Catalysis and Electrochemical Synthesis

Visible-light photoredox catalysis and electrochemical synthesis have emerged as powerful and sustainable tools in modern organic chemistry. d-nb.info Integrating this compound into these methodologies opens up new avenues for C-C bond formation and other transformations under mild conditions.

Photoredox Catalysis:

Radical Generation: Boronic acids can be activated by a dual catalytic system, often involving a Lewis base and a photoredox catalyst, to generate carbon-centered radicals. nih.govzendy.io These radicals can then participate in a variety of C-C bond-forming reactions. nih.gov

Dual Catalysis: A key approach involves the formation of a redox-active complex between the boronic acid (often as its trimeric boroxine (B1236090) form) and a Lewis base catalyst. nih.govzendy.io This complex can then be oxidized by an excited-state photocatalyst to generate the desired radical species. nih.gov

Redox-Neutral Couplings: Photoredox catalysis enables redox-neutral C(sp²)–C(sp³) and C(sp³)–C(sp³) cross-coupling reactions with electron-deficient olefins, expanding the synthetic utility of this compound. researchgate.net

Electrochemical Synthesis:

Catalyst-Free Transformations: Electrochemical methods offer the potential for catalyst-free synthesis of derivatives from this compound. nih.gov

Mild Reaction Conditions: These reactions often proceed under mild conditions, avoiding the need for harsh reagents or high temperatures. nih.gov

Green Approach: Electrochemistry is inherently a green technique, as it uses electrons as a traceless reagent. researchgate.net The development of electrochemical protocols for the synthesis of complex molecules containing the isoindolinone core is a promising future direction. researchgate.net

Advanced Scaffold Modification for Enhanced Chemical Space Exploration

The this compound scaffold is a versatile platform for generating diverse molecular architectures. Future research will focus on advanced strategies for its modification to explore a wider chemical space and synthesize novel compounds with potential biological activity.

Strategies for Scaffold Modification:

Bioisosteric Replacement and Hybridization: By applying principles of bioisosteric replacement and molecular hybridization, novel derivatives can be designed and synthesized. For example, combining the isoindolinone core with other pharmacologically relevant heterocycles, such as isoxazoles, could lead to new classes of enzyme inhibitors. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the isoindolinone scaffold is crucial for rapidly generating analogues for structure-activity relationship (SAR) studies.

Diversity-Oriented Synthesis: Employing diversity-oriented synthesis strategies will allow for the creation of libraries of compounds based on the this compound core, increasing the probability of discovering new bioactive molecules.

Mechanistic Insights into Boron-Mediated Reactivity

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing reactions and designing new transformations.

Areas for Mechanistic Investigation:

Computational Studies: Density Functional Theory (DFT) calculations can be employed to unravel reaction pathways and energy profiles for various transformations. nih.gov This can provide insights into the role of catalysts, solvents, and substituent effects on reactivity. nih.gov

Spectroscopic Analysis: In-depth NMR analysis and other spectroscopic techniques can be used to identify and characterize key intermediates and transition states in boron-mediated reactions. nih.gov

Lewis Base Activation: Further investigation into the interaction between boronic acids and Lewis bases in photoredox catalysis can lead to the development of more efficient catalytic systems. cam.ac.uk Understanding the nature of the redox-active complex is critical for optimizing these reactions. nih.govzendy.io

Table 2: Investigated Reaction Mechanisms

Reaction TypeKey Mechanistic FeaturesInvestigated Aspects
Photoredox Catalysis Formation of a redox-active boronic acid-Lewis base complex. nih.govzendy.ioRole of the Lewis base in activating the boronic acid. cam.ac.uk
Boron-Silicon Exchange Stepwise exchange of silicon with boron.Influence of steric and electronic effects on reaction barriers. nih.gov
Oxidative Heck Reaction Palladium(II)-catalyzed coupling.Ligand effects and the role of the oxidant.

Q & A

Basic: What are the key considerations in designing boronic acid-based proteasome inhibitors for anticancer research?

Boronic acid-based proteasome inhibitors, such as Bortezomib, leverage reversible covalent binding to catalytic threonine residues. Key design considerations include:

  • Substrate Mimicry : Peptidic scaffolds mimicking natural proteasome substrates enhance target affinity .
  • Boronic Acid vs. Aldehyde Moieties : Boronic acids exhibit superior potency due to stronger electrophilic character and reversible binding kinetics compared to aldehydes .
  • Pharmacokinetic Optimization : Prodrug strategies (e.g., esterification) improve solubility and stability, while stereochemistry adjustments refine selectivity .

Basic: How can LC-MS/MS be optimized for detecting boronic acid impurities in pharmaceutical compounds?

  • MRM Mode : Use triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) for high sensitivity and specificity, particularly for underivatized boronic acids .
  • Sample Preparation : Minimize derivatization steps to reduce processing time and avoid analyte loss .
  • Validation Parameters : Adhere to ICH guidelines for linearity (1–1000 ng/mL), LOQ (0.5 ppm), and accuracy (90–110%) .

Advanced: What experimental approaches address discrepancies in boronic acid-diol binding selectivity reported in different studies?

  • Secondary Interaction Controls : Use SPR spectroscopy to identify non-specific interactions (e.g., electrostatic) and adjust buffer systems (e.g., borate buffer at pH 8.5) to suppress them .
  • Kinetic Profiling : Employ stopped-flow methods to measure kon/koff values, revealing whether selectivity discrepancies arise from binding kinetics (e.g., faster kon* for fructose vs. glucose) .
  • pH Modulation : Optimize pH between boronic acid pKa* and boronate ester pKa* to enhance diol recognition .

Advanced: What strategies mitigate challenges in MALDI-MS analysis of peptide boronic acids?

  • Pinacol Ester Derivatization : Prevents trimerization and simplifies spectra by stabilizing boronic acids during ionization .
  • On-Plate Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to esterify boronic acids in situ, improving signal clarity .
  • Tandem MS/MS : Resolve branched structures by fragmenting DHB-modified peptides, enabling sequencing of multi-boronic acid systems .

Basic: How do pH and buffer conditions influence the interaction between boronic acids and diols in sensor applications?

  • Acidic vs. Alkaline Conditions : Below pH 7, boronic acids exist in trigonal form (weak diol binding); above pH 9, tetrahedral boronate esters dominate. Optimal binding occurs at intermediate pH (7.5–8.5) .
  • Buffer Composition : Phosphate buffers compete with diols for boronic acid binding, while borate buffers enhance ester stability .

Advanced: How can photochemical modulation of boronic acid-diol equilibria be applied in dynamic hydrogel systems?

  • Azobenzene Boronic Acids : EZ isomerization under visible light (e.g., 450 nm) increases diol binding affinity by 20-fold, enabling reversible crosslinking in PEG hydrogels .
  • Wavelength-Dependent Stiffness : Adjust hydrogel rigidity by tuning the photostationary state (e.g., red light for Z-isomer dominance) .

Basic: What are common synthetic strategies for incorporating boronic acid moieties into bioactive peptides?

  • Solid-Phase Peptide Synthesis (SPPS) : Introduce boronic acids via protected pinacol esters to avoid side reactions .
  • Post-Synthetic Modification : Click chemistry (e.g., Suzuki-Miyaura coupling) attaches boronic acids to peptide backbones .

Advanced: What in vitro models are suitable for evaluating the anticancer mechanisms of novel boronic acid arylidene heterocycles?

  • Glioblastoma Cell Lines : Use U87 or T98G cells to assess potency (IC50) and selectivity via MTT assays .
  • Proteasome Inhibition Assays : Measure chymotrypsin-like activity inhibition to confirm mechanistic similarity to Bortezomib .

Basic: How does boronic acid functionalization enhance the specificity of fluorescent biosensors for bacterial detection?

  • Glycolipid Targeting : Boronic acids bind cis-diols on Gram-positive bacterial cell walls (e.g., teichoic acids), enabling selective detection via carbon dot fluorescence quenching .
  • Competitive Binding : Use fructose washes to displace non-specific interactions, improving signal-to-noise ratios .

Advanced: How do kinetic studies of boronic acid-sugar binding inform real-time glucose monitoring system design?

  • Stopped-Flow Kinetics : Establish kon* rates (e.g., D-fructose: 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>) to ensure sensor response times <10 seconds .
  • Thermodynamic vs. Kinetic Selectivity : Optimize sensor materials (e.g., phenylboronic acid hydrogels) for rapid equilibrium to reflect real-time glucose fluctuations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.